2,6-Dimethylheptane-2,4-diol

Catalog No.
S912016
CAS No.
73264-93-4
M.F
C9H20O2
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylheptane-2,4-diol

CAS Number

73264-93-4

Product Name

2,6-Dimethylheptane-2,4-diol

IUPAC Name

2,6-dimethylheptane-2,4-diol

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3

InChI Key

ITUSHZAINIWHAL-UHFFFAOYSA-N

SMILES

CC(C)CC(CC(C)(C)O)O

Canonical SMILES

CC(C)CC(CC(C)(C)O)O

2,6-Dimethylheptane-2,4-diol is a chemical compound with the molecular formula C9H20O2C_9H_{20}O_2 and a molecular weight of 160.25 g/mol. This compound is characterized by two hydroxyl (-OH) groups located at the 2nd and 4th carbon positions of a heptane chain, which contributes to its classification as a diol. It is primarily utilized in research due to its unique structural properties and potential applications in various chemical processes .

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, the oxidation of 2,6-Dimethylheptane-2,4-diol can yield corresponding carbonyl compounds .
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the synthesis of various organic compounds.
  • Dehydration: Under acidic conditions, dehydration reactions can occur leading to the formation of alkenes.

Synthesis of 2,6-Dimethylheptane-2,4-diol typically involves multi-step organic reactions:

  • Starting Material: The synthesis often begins with a suitable alkene or alcohol precursor.
  • Hydroxylation: Hydroxylation reactions can be performed using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the desired positions.
  • Purification: The product is purified through distillation or chromatography to achieve the desired purity level .

2,6-Dimethylheptane-2,4-diol has several applications:

  • Research Compound: It serves as a useful intermediate in organic synthesis and various research applications.
  • Chemical Synthesis: It can be used as a building block for synthesizing more complex molecules.
  • Potential Fuel Additive: Similar compounds have been investigated for their potential as fuel additives due to their ability to enhance combustion properties .

Several compounds share structural similarities with 2,6-Dimethylheptane-2,4-diol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,6-Dimethylheptane-2,4-diolC9H20O2Two hydroxyl groups at positions 2 and 4
2,6-DimethylheptanolC9H20OSingle hydroxyl group at position 4
3-Methyl-3-heptanolC8H18OHydroxyl group at position 3; fewer methyl branches
3-Hydroxy-2-methylhexanoic acidC7H14O3Contains a carboxylic acid group; different functional group
1-OctanolC8H18OStraight-chain alcohol; lacks branching

The presence of two hydroxyl groups distinguishes 2,6-Dimethylheptane-2,4-diol from many similar compounds that typically possess only one hydroxyl group or none at all. This characteristic influences its reactivity and potential applications in organic synthesis and materials science .

XLogP3

1.6

Dates

Modify: 2023-08-16

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